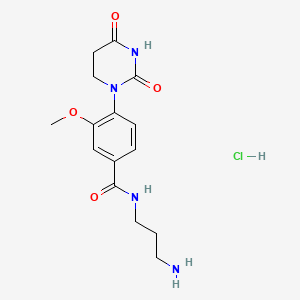
3-(2-Phenylethyl)morpholinehydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-Phenylethyl)morpholinehydrochloride: is an organic compound that belongs to the class of morpholine derivatives It is characterized by the presence of a phenylethyl group attached to the nitrogen atom of the morpholine ring, and it is typically found in its hydrochloride salt form
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Phenylethyl)morpholinehydrochloride can be achieved through several methods. One common approach involves the reaction of 2-phenylethylamine with morpholine in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, with the formation of the desired product being facilitated by the use of an acid catalyst such as hydrochloric acid.
Another method involves the use of 2-phenylethyl chloride as a starting material, which reacts with morpholine in the presence of a base such as sodium hydroxide. This reaction also proceeds under mild conditions and results in the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for the efficient and consistent production of the compound, with the reaction conditions being carefully controlled to ensure high yields and purity.
化学反应分析
Types of Reactions
3-(2-Phenylethyl)morpholinehydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The phenylethyl group can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under controlled conditions.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Amine derivatives.
Substitution: Various substituted phenylethyl derivatives.
科学研究应用
3-(2-Phenylethyl)morpholinehydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its effects on various cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
作用机制
The mechanism of action of 3-(2-Phenylethyl)morpholinehydrochloride involves its interaction with specific molecular targets within cells. The phenylethyl group is known to interact with various receptors, potentially modulating their activity. The morpholine ring can also interact with enzymes and other proteins, influencing their function. These interactions can lead to changes in cellular signaling pathways, ultimately affecting various physiological processes.
相似化合物的比较
Similar Compounds
- 4-(2-Phenylethyl)morpholinehydrochloride
- 2-(2-Phenylethyl)morpholinehydrochloride
- N-(2-Phenylethyl)morpholinehydrochloride
Comparison
Compared to other similar compounds, 3-(2-Phenylethyl)morpholinehydrochloride is unique due to the specific positioning of the phenylethyl group on the morpholine ring. This positioning can influence the compound’s reactivity and its interactions with biological targets, potentially leading to distinct pharmacological properties.
属性
分子式 |
C12H18ClNO |
|---|---|
分子量 |
227.73 g/mol |
IUPAC 名称 |
3-(2-phenylethyl)morpholine;hydrochloride |
InChI |
InChI=1S/C12H17NO.ClH/c1-2-4-11(5-3-1)6-7-12-10-14-9-8-13-12;/h1-5,12-13H,6-10H2;1H |
InChI 键 |
KLQHGOHERDKENE-UHFFFAOYSA-N |
规范 SMILES |
C1COCC(N1)CCC2=CC=CC=C2.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


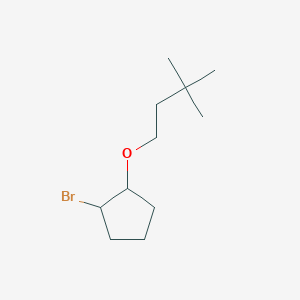
![3-Methyl-3-[2-(trifluoromethyl)phenyl]pyrrolidine](/img/structure/B13615060.png)

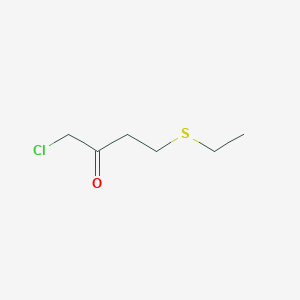
![n-Methyl-1-(2'-methyl-[1,1'-biphenyl]-3-yl)methanamine](/img/structure/B13615078.png)
![3-[2-(Methylsulfanyl)phenyl]propanenitrile](/img/structure/B13615085.png)
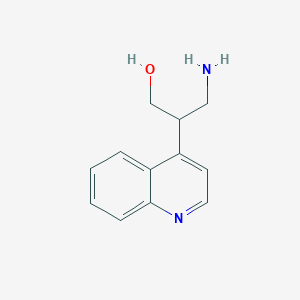
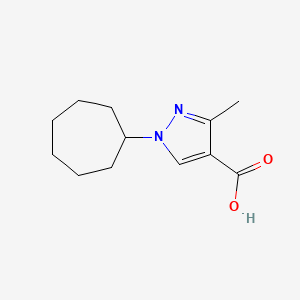
![(3E,5E)-3,5-bis[(4-methylphenyl)methylidene]piperidin-4-one](/img/structure/B13615096.png)
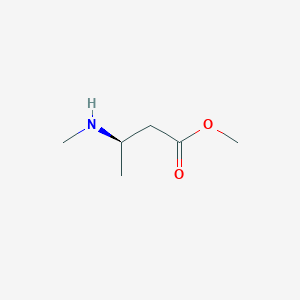
![2-amino-N-[(pyridin-4-yl)methyl]acetamidedihydrochloride](/img/structure/B13615116.png)

